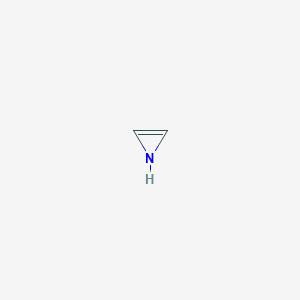

1H-azirine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

157-17-5 |

|---|---|

Molecular Formula |

C2H3N |

Molecular Weight |

41.05 g/mol |

IUPAC Name |

1H-azirine |

InChI |

InChI=1S/C2H3N/c1-2-3-1/h1-3H |

InChI Key |

ZHKJHQBOAJQXQR-UHFFFAOYSA-N |

SMILES |

C1=CN1 |

Canonical SMILES |

C1=CN1 |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive 1H-Azirine: A Technical Guide to a Transient Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Azirine, the antiaromatic isomer of the more stable 2H-azirine, represents a significant synthetic and theoretical challenge in heterocyclic chemistry. Despite initial reports of its successful synthesis and isolation, subsequent rigorous investigations have demonstrated that these claims were erroneous.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its theoretical properties, the history of its attempted synthesis, and the limited experimental evidence for its existence as a highly reactive, short-lived intermediate. The content herein is intended to provide a realistic and scientifically accurate resource for researchers, dispelling previous misconceptions and guiding future investigations into this fascinating molecule.

Introduction: The Challenge of Antiaromaticity

This compound is a three-membered heterocyclic compound containing a nitrogen atom and a carbon-carbon double bond.[4] Its planar, cyclic 4π-electron system renders it antiaromatic, a state of significant electronic destabilization.[5] This inherent instability is the primary reason for the molecule's transient nature and the difficulties encountered in its synthesis and characterization.[5][6] In contrast, its tautomer, 2H-azirine, possesses a carbon-nitrogen double bond and is a more stable, isolable compound.[4]

The high reactivity and fleeting existence of this compound make it a subject of considerable interest for theoretical and mechanistic studies. Understanding the properties and behavior of such high-energy intermediates can provide valuable insights into reaction mechanisms and the fundamental principles of chemical bonding and stability.

Theoretical and Computational Characterization

Due to the challenges in experimental studies, much of our understanding of this compound's properties comes from computational chemistry.[7][8] Density Functional Theory (DFT) and other high-level ab initio methods have been employed to predict its geometry, stability, and spectroscopic signatures.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound from computational studies. It is crucial to note that these are theoretical values and may differ from experimental data if the molecule is ever successfully isolated and characterized.

| Spectroscopic Data | Predicted Value | Reference |

| ¹H NMR | No experimental data available. Predicted spectra can be calculated. | [9][10][11] |

| ¹³C NMR | No experimental data available. Predicted spectra can be calculated. | [3][12] |

| IR Spectroscopy (C=C stretch) | 1867–1890 cm⁻¹ | [1][3] |

| Mass Spectrometry | Not directly observed due to instability. | [13][14] |

Note: The IR stretching frequency for the C=C bond is a key predicted characteristic for identifying this compound.

The History of Synthesis Attempts: A Cautionary Tale

Several research groups have reported the synthesis of stable 1H-azirines. However, these reports have been systematically re-investigated and refuted.[1][2][3] A notable example is the reported isoquinoline-catalyzed synthesis from phenacyl bromides and N,N'-dialkylcarbodiimides, which was later shown to produce N-acyl-N,N'-dialkylureas instead of the claimed 1H-azirines.[1][3]

These "structural corrigenda" highlight the importance of rigorous characterization and the challenges associated with identifying novel, highly reactive molecules. Researchers are advised to approach historical claims of this compound synthesis with critical evaluation.

General Synthetic Strategies and Outcomes

The primary approaches that have been investigated for the synthesis of this compound, which have ultimately led to other products or only fleeting evidence of the target molecule, are summarized in the diagram below.

Experimental Evidence: The Hunt for a Transient Species

The most compelling experimental evidence for the existence of this compound comes from low-temperature matrix isolation studies.[3] In these experiments, photochemically generated species are trapped in an inert gas matrix at cryogenic temperatures, allowing for their spectroscopic characterization.

Low-Temperature IR Spectroscopy

At very low temperatures, a few examples of short-lived 1H-azirines have been detected by IR spectroscopy.[1][3] The key observation is the appearance of an absorption in the region of 1867–1890 cm⁻¹ , which is attributed to the C=C stretching vibration of the this compound ring.[1][3] This experimental finding aligns well with the predicted vibrational frequencies from computational studies. It is believed that a "push-pull" substitution pattern on the ring can slightly diminish the antiaromatic character and increase the relative stability at these low temperatures.[1][3]

Experimental Workflow for Trapping Reactive Intermediates

The general workflow for the characterization of highly reactive intermediates like this compound using matrix isolation techniques is depicted below.

Future Outlook and Implications for Drug Development

While this compound itself is too unstable for direct application in drug development, the study of such reactive intermediates is not without merit for the field. A deeper understanding of the factors that govern the stability of strained ring systems can inform the design of novel heterocyclic scaffolds. Furthermore, reactions that are postulated to proceed through this compound-like transition states may be harnessed for the development of new synthetic methodologies.

Recent theoretical work continues to explore strategies for stabilizing the this compound ring system, for instance, through the use of sterically demanding and electron-withdrawing substituents.[5][6] These computational studies may pave the way for the eventual synthesis and isolation of a persistent this compound derivative, which would be a landmark achievement in heterocyclic chemistry.

Conclusion

This compound remains a fascinating and elusive target in organic synthesis. The current body of scientific evidence strongly indicates that it is a high-energy, transient intermediate that has not yet been isolated or fully characterized under normal laboratory conditions. This technical guide has aimed to provide a clear and accurate summary of the state of the field, emphasizing the theoretical understanding of the molecule and the history of the attempts to synthesize it. For researchers and drug development professionals, the story of this compound serves as a valuable case study in the challenges of working with highly reactive molecules and the critical importance of rigorous scientific validation. Future efforts in this area will likely focus on computational design and sophisticated matrix isolation techniques to further unravel the secrets of this antiaromatic heterocycle.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. monarch.qucosa.de [monarch.qucosa.de]

- 4. Azirine - Wikipedia [en.wikipedia.org]

- 5. An unprecedented route to achieve persistent this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. An unprecedented route to achieve persistent this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Collection - Characterization of Azirine and Its Structural Isomers - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 8. Characterization of Azirine and Its Structural Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 11. Atrazine(1912-24-9) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

The Elusive 1H-Azirine: A Chronicle of Theoretical Prediction, Fleeting Existence, and Misidentification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Azirine, the unsaturated three-membered heterocycle with a carbon-carbon double bond, represents a fascinating case study in the interplay between theoretical prediction and experimental validation. As a cyclic, planar 4π-electron system, it is predicted to be antiaromatic and, consequently, highly unstable. This guide delves into the history of this compound, from its initial theoretical conception to the ongoing quest for its definitive synthesis and characterization. We will explore its fleeting existence as a transient intermediate, chronicle the notable instances of its misidentification, and present the established methods for its generation and detection in cryogenic matrices. Furthermore, this document provides key quantitative data from computational studies and detailed visualizations of reaction mechanisms where this elusive molecule is thought to play a pivotal role.

A History of Prediction and Pursuit

The story of this compound is not one of straightforward discovery but rather a decades-long pursuit of a molecule that has largely remained in the realm of theory and transient existence.

Theoretical Foundations: The Antiaromatic Hypothesis

Early theoretical studies on small, unsaturated heterocycles predicted this compound to be an antiaromatic and highly strained molecule.[1] Its more stable tautomer, 2H-azirine, which possesses a carbon-nitrogen double bond, is a well-characterized and isolable compound.[2] Quantum chemical calculations have consistently shown a significant energy difference between the two isomers, explaining the inherent instability of the 1H form.[1] These theoretical predictions established this compound as a challenging synthetic target and hinted that its existence might be limited to that of a short-lived intermediate.[1][2]

The Quest for Stable 1H-Azirines: A Tale of Misidentification

The allure of synthesizing and isolating a novel antiaromatic system led to several reports of stable this compound derivatives. However, rigorous reinvestigation of these claims has systematically refuted them, providing valuable lessons in structural characterization.

A notable instance involved the reported isoquinoline-catalyzed synthesis of 1H-azirines from phenacyl bromides and N,N'-dialkylcarbodiimides. A thorough re-examination of this reaction revealed that the products were not the sought-after antiaromatic heterocycles, but rather simple N-acyl-N,N'-dialkylureas.[3][4] This structural corrigendum was confirmed through independent synthesis and detailed spectroscopic analysis of the actual urea products.[3][4]

Another significant case was the marine natural product, acremolin, initially reported to possess a this compound moiety.[5] This claim was particularly exciting as it would have been the first discovery of this ring system in nature. However, subsequent total synthesis and detailed spectroscopic analysis, including 1H-15N HMBC, led to a structural revision. Acremolin was unequivocally shown to be a substituted N2,3-ethenoguanine.[6][7][8][9] These corrections have reinforced the classification of 1H-azirines as highly elusive, short-lived intermediates.[3][4][5][10]

Quantitative Data: A Computational Perspective

In the absence of isolable samples, computational chemistry has been instrumental in elucidating the fundamental properties of this compound. The following tables summarize key quantitative data derived from theoretical studies.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond | Value (Å) |

| Bond Length | C=C | ~1.28 |

| C-N | ~1.45 | |

| Bond Angle | C-N-C | ~50° |

| N-C=C | ~65° |

Note: These are representative values from computational studies and may vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Relative Energies of C₂H₃N Isomers

| Isomer | Relative Energy (kcal/mol) | Stability |

| Acetonitrile | 0 | Most Stable |

| Methyl Isocyanide | +23 | Less Stable |

| 2H-Azirine | +55 | Unstable |

| This compound | +88 | Highly Unstable |

| Vinylnitrene | +90 | Highly Unstable |

Note: Energies are approximate and relative to the most stable isomer, acetonitrile. Data is compiled from various computational studies.

Experimental Evidence: Generation and Characterization of Transient this compound

While stable at room temperature, this compound has been successfully generated and characterized as a transient species under cryogenic conditions.

Experimental Protocol: Photochemical Generation in a Cryogenic Matrix

The most definitive experimental evidence for the existence of this compound comes from its photochemical generation and spectroscopic characterization in an inert gas matrix at extremely low temperatures.

Objective: To generate and detect this compound via the photolysis of a suitable precursor isolated in a cryogenic matrix.

Materials:

-

Precursor: A 1-substituted-1,2,3-triazole (e.g., 1-aryl-1,2,3-triazole)

-

Matrix Gas: Argon (Ar)

-

Cryostat capable of reaching temperatures of 10-15 K

-

UV light source (e.g., mercury lamp with appropriate filters)

-

FTIR spectrometer

Procedure:

-

Precursor Deposition: The triazole precursor is co-deposited with a large excess of argon gas onto a cold (10-15 K) CsI or KBr window within the cryostat. This is achieved by slowly leaking a gaseous mixture of the precursor and argon into the evacuated cryostat.

-

Matrix Formation: A solid, transparent matrix of argon containing isolated precursor molecules is formed on the cold window.

-

Initial FTIR Spectrum: An initial FTIR spectrum of the matrix-isolated precursor is recorded to serve as a baseline.

-

Photolysis: The matrix is irradiated with UV light. The wavelength is selected to induce the extrusion of N₂ from the triazole ring.

-

FTIR Monitoring: FTIR spectra are recorded periodically during photolysis to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the photoproducts.

-

Identification of this compound: The formation of this compound is confirmed by the appearance of characteristic vibrational bands in the IR spectrum. For substituted 1H-azirines, a strong absorption in the region of 1867–1890 cm⁻¹ is indicative of the C=C stretching vibration.[4]

-

Annealing (Optional): The matrix can be warmed by a few Kelvin to allow for diffusion and potential secondary reactions of the trapped species, which can provide further evidence for the identity of the intermediates.

Spectroscopic Characterization

The primary method for the characterization of matrix-isolated this compound is infrared spectroscopy. The high degree of ring strain and the unique bonding arrangement give rise to characteristic vibrational frequencies that can be compared with those predicted by computational methods.

Table 3: Key Infrared Absorption Data for Substituted 1H-Azirines

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C | Stretch | 1867 - 1890 |

Note: This range is based on experimentally observed, substituted 1H-azirines with push-pull substitution patterns that are believed to slightly stabilize the ring.[4]

Reaction Mechanisms Involving Azirines

This compound has been proposed as a key intermediate in several chemical transformations. Additionally, the chemistry of its more stable isomer, 2H-azirine, is well-established and provides context for the reactivity of this class of compounds.

Pyrolysis of 1,2,3-Triazoles

The thermal decomposition of certain 1,2,3-triazoles is believed to proceed through an iminocarbene intermediate, which can then cyclize to form a transient this compound. This intermediate can then rearrange to form various products, such as indoles or pyrroles.[11][12]

Neber Rearrangement: A Pathway to the More Stable 2H-Azirine

The Neber rearrangement is a classic organic reaction that converts a ketoxime into an α-amino ketone.[13] This transformation is significant in the context of azirine chemistry as it proceeds through a 2H-azirine intermediate, the more stable tautomer of this compound.[13][14]

Future Outlook and Applications

Despite its transient nature, the study of this compound continues to be an active area of research. Recent theoretical work has focused on strategies to stabilize the this compound ring through judicious choice of substituents that can mitigate its antiaromatic character.[15][16][17] The successful synthesis of a persistent this compound would be a landmark achievement in heterocyclic chemistry and would open up new avenues for studying the fundamental principles of aromaticity and reactivity.

For drug development professionals, while this compound itself is too unstable for direct therapeutic use, the study of its reactivity and the reaction pathways in which it participates can provide valuable insights into the mechanisms of action of other nitrogen-containing heterocycles. The azirine core, particularly in its more stable 2H form, is a versatile synthetic intermediate for the construction of more complex nitrogenous scaffolds found in many biologically active molecules.

Conclusion

This compound remains one of the most enigmatic of the small heterocycles. Its history is a compelling narrative of how theoretical predictions can guide and challenge experimental chemists. While claims of its isolation in stable form have been systematically disproven, its existence as a fleeting, reactive intermediate is well-supported by cryogenic matrix isolation studies. The continued investigation into this antiaromatic molecule will undoubtedly deepen our understanding of chemical bonding, reactivity, and the limits of molecular stability.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. monarch.qucosa.de [monarch.qucosa.de]

- 5. researchgate.net [researchgate.net]

- 6. Acremolin from Acremonium strictum is N2,3-Etheno-2'-isopropyl-1-methylguanine, not a this compound. Synthesis and Structural Revision - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acremolin from Acremonium strictum is N(2),3-etheno-2'-isopropyl-1-methylguanine, not a this compound. Synthesis and structural revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 1H-azirines as intermediates in the photolysis of 1,2,3-triazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Reactive intermediates. Part XXIV. This compound intermediates in the pyrolysis of 1H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. An unprecedented route to achieve persistent this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. An unprecedented route to achieve persistent this compound. | Semantic Scholar [semanticscholar.org]

- 17. aminer.org [aminer.org]

An In-depth Technical Guide on the Core Chemical Properties of 1H-Azirine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Azirine, a three-membered unsaturated heterocycle containing a nitrogen atom and a carbon-carbon double bond, represents a fascinating yet highly elusive chemical entity. As the antiaromatic tautomer of the more stable 2H-azirine, its existence is fleeting, primarily observed as a short-lived intermediate in specific photochemical reactions under cryogenic conditions. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, with a focus on its structure, stability, reactivity, and spectroscopic signatures. Due to its transient nature, much of the quantitative data presented herein is derived from computational studies, which have been instrumental in elucidating the intrinsic characteristics of this molecule. This document aims to serve as a technical resource for researchers in organic chemistry, computational chemistry, and drug development who may encounter or consider this reactive species in reaction mechanisms.

Introduction: The Elusive Nature of this compound

This compound is a constitutional isomer of the more commonly studied 2H-azirine.[1] The key structural difference lies in the position of the double bond: this compound possesses a C=C double bond, while 2H-azirine contains a C=N double bond.[1] This seemingly minor variation has profound implications for the molecule's stability and chemical behavior. The cyclic, planar arrangement of 4π electrons in this compound renders it an antiaromatic system.[2] This antiaromaticity, coupled with significant ring strain inherent to the three-membered ring, makes this compound exceptionally unstable and highly reactive.[2][3] Consequently, it has not been isolated as a stable compound under ambient conditions and is typically only observed as a transient intermediate.[3]

Molecular Structure and Stability

The geometry and stability of this compound have been extensively investigated through computational chemistry. These studies provide the most reliable data on its structural parameters.

Tautomerization to 2H-Azirine

The high-energy state of this compound leads to its rapid tautomerization to the more stable 2H-azirine isomer.[3] This process is thermodynamically highly favorable. The energy difference between the two tautomers has been calculated to be substantial, explaining the ephemeral nature of the 1H isomer.[4]

Computed Geometric Parameters

Ab initio and Density Functional Theory (DFT) calculations have provided detailed insights into the geometry of the this compound ring. The following table summarizes key computed bond lengths and angles.

| Parameter | Value (Å or °) | Computational Method |

| C=C Bond Length | ~1.28 - 1.30 | Various ab initio |

| C-N Bond Length | ~1.45 - 1.47 | Various ab initio |

| N-H Bond Length | ~1.01 | Various ab initio |

| C-C-N Bond Angle | ~65 - 67 | Various ab initio |

| C-N-C Bond Angle | ~48 - 50 | Various ab initio |

Table 1: Computationally predicted geometric parameters for this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by pathways that alleviate its inherent ring strain and antiaromaticity. Besides tautomerization, it is postulated to undergo rapid ring-opening reactions. For instance, photolysis of certain azirines can lead to the formation of nitrile ylides, which are valuable intermediates in the synthesis of various heterocyclic compounds.[1]

Spectroscopic Properties

Direct spectroscopic observation of this compound is challenging. The most definitive evidence comes from low-temperature matrix isolation studies, where the molecule is generated in situ and trapped in an inert gas matrix, preventing its immediate decomposition or rearrangement.

Vibrational Spectroscopy (Infrared - IR)

The C=C stretching vibration in this compound derivatives is a key diagnostic feature in their IR spectra. For photochemically generated, matrix-isolated 1H-azirines with push-pull substituents, IR absorptions have been detected in the range of 1867–1890 cm⁻¹. This high frequency is characteristic of a strained double bond.

The table below presents a selection of computationally predicted vibrational frequencies for the parent this compound molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | ~3350 - 3400 |

| C-H Stretch (symmetric) | ~3100 - 3150 |

| C-H Stretch (asymmetric) | ~3050 - 3100 |

| C=C Stretch | ~1850 - 1900 |

| C-N Stretch (symmetric) | ~1000 - 1050 |

| C-N Stretch (asymmetric) | ~850 - 900 |

| Ring Deformation | ~700 - 750 |

Table 2: Selected computationally predicted vibrational frequencies for this compound.

Experimental Protocols: Generation and Detection

The generation and observation of this compound are intrinsically linked and are performed using specialized techniques. The following is a generalized protocol based on the photochemical generation of this compound from a vinyl azide precursor in a cryogenic matrix.

Photochemical Generation and Matrix Isolation Spectroscopy

This method involves the photolysis of a suitable precursor, typically a vinyl azide, which upon extrusion of dinitrogen can lead to the formation of a vinylnitrene that may cyclize to this compound.

Experimental Workflow:

Methodology:

-

Precursor Synthesis: A suitable vinyl azide is synthesized and purified.

-

Matrix Preparation: The vinyl azide is mixed with a large excess of an inert matrix gas, such as argon, in a vacuum line. The typical mixing ratio is between 1:1000 and 1:5000.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 10-20 K) by a closed-cycle helium cryostat. This process forms a solid, transparent matrix in which the precursor molecules are isolated.

-

Initial Spectrum: An initial IR spectrum of the matrix-isolated precursor is recorded.

-

Photolysis: The matrix is irradiated in situ with a UV light source (e.g., a mercury lamp with appropriate filters) for a specific duration. The wavelength is chosen to selectively excite the azide precursor.

-

Post-Photolysis Spectroscopy: IR spectra are recorded at intervals during and after photolysis. The appearance of new absorption bands, particularly in the 1850-1900 cm⁻¹ region, is monitored as evidence for the formation of the this compound C=C bond.

-

Analysis: The observed spectral changes are analyzed. The disappearance of precursor bands and the growth of new bands are correlated. The experimental frequencies of the new species are compared with those predicted by computational methods to confirm the identity of the transient species.

Relevance in Drug Development

Due to its extreme instability, this compound itself is not a viable scaffold for drug development. However, understanding its properties is crucial for several reasons:

-

Mechanistic Insights: 1H-azirines may appear as fleeting intermediates in synthetic routes designed to produce more complex nitrogen-containing heterocycles. A thorough understanding of their potential formation and subsequent reactivity can help in optimizing reaction conditions and avoiding undesired side products.

-

Analogue and Isomer Chemistry: The stable 2H-azirine isomer and the saturated aziridine ring are important motifs in medicinal chemistry. Knowledge of the properties of the unstable this compound provides a more complete picture of the chemical space surrounding these important functional groups.

-

Computational Drug Design: The study of highly strained and reactive molecules like this compound can serve as a benchmark for validating and improving computational methods used in drug design and discovery.

Conclusion

This compound remains a challenging target for experimental chemists. Its antiaromaticity and high ring strain dictate its existence as a transient species. The synergy between low-temperature matrix isolation spectroscopy and high-level quantum chemical calculations has been pivotal in characterizing its fundamental chemical properties. While not a direct player in drug development, the study of this compound enriches our understanding of reactive intermediates and the fundamental principles of chemical bonding and stability, which are of broad relevance to the scientific and pharmaceutical research communities.

References

- 1. Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An unprecedented route to achieve persistent this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 1H-Azirine Chemistry: Synthesis, Reactivity, and Future Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1H-Azirines are three-membered, unsaturated nitrogen heterocycles containing a carbon-carbon double bond. As cyclic 4π-electron systems, they are classified as antiaromatic, rendering them highly reactive and generally unstable under standard conditions.[1][2] Unlike their more stable and isolable 2H-azirine tautomers, 1H-azirines primarily exist as short-lived, high-energy intermediates in specific thermal and photochemical reactions.[2][3][4] Their transient nature makes direct study challenging, with much of the current understanding derived from computational modeling and low-temperature matrix isolation experiments.[5][6] This technical guide provides a comprehensive review of 1H-azirine chemistry, detailing their theoretical framework, methods of generation, characteristic reactions, spectroscopic signatures, and the latest computational strategies aimed at achieving their stabilization for future synthetic applications.

Theoretical Framework and Stability

The core challenge in this compound chemistry is its inherent instability, which stems from two primary factors: high ring strain and antiaromaticity.[2] Computational studies have been instrumental in quantifying the energetics and electronic structure of these molecules.

This compound is a high-energy isomer on the C₂H₃N potential energy hypersurface.[2][5] Calculations show it is significantly less stable than its 2H-azirine tautomer and other linear isomers like acetonitrile and ketenimine. The energy difference between this compound and the more stable 2H-azirine is calculated to be approximately 33 kcal/mol.[2] This large energy gap explains the rapid tautomerization and the general failure to isolate 1H-azirines under normal conditions.[2]

Molecular orbital calculations confirm that the destabilization arises from unfavorable interactions between the lone pair of electrons on the nitrogen atom and the C=C π-system, a classic feature of antiaromaticity.[7] Recent theoretical work, however, suggests that this instability can be mitigated.

Computational Energetics of C₂H₃N Isomers

The relative stabilities of various C₂H₃N isomers have been determined through high-level ab initio and density functional theory (DFT) calculations. These studies provide a quantitative basis for understanding the thermodynamic landscape of this compound chemistry.

| Compound Name | Isomer Type | Calculated Relative Energy (kcal/mol) | Reference |

| Acetonitrile | Linear | 0 (Reference) | [2][5] |

| Methyl Isocyanide | Linear | ~23 | [2][5] |

| Ketenimine | Linear | ~25 | [2] |

| 2H-Azirine | Cyclic | ~55 | [2][5] |

| This compound | Cyclic | ~88 | [2][5] |

| Vinylnitrene | Open-chain | ~89 | [2] |

Note: Relative energies are approximate and vary slightly based on the level of theory used in the calculations.

Caption: Tautomeric relationship between 1H- and 2H-azirine.

Generation of 1H-Azirines as Reactive Intermediates

Direct synthesis and isolation of 1H-azirines remain an unsolved challenge.[3][8] Consequently, they are studied as transient species generated in situ, primarily through the decomposition of larger heterocyclic systems or the reaction of nitrenes with alkynes.

Thermal and Photochemical Decomposition of 1,2,3-Triazoles

The most compelling evidence for the existence of 1H-azirines comes from the pyrolysis and photolysis of substituted 1,2,3-triazoles.[9][10] These reactions proceed via the extrusion of molecular nitrogen (N₂) to generate a highly reactive α-imino carbene intermediate. This carbene can then undergo cyclization to form a transient this compound, which serves as a pivot point for rearrangement before yielding the final, stable products (e.g., indoles, pyrroles).[10]

Isotope labeling studies have been crucial in confirming this pathway. For instance, the flash vacuum pyrolysis of 1,5-diphenyl-1H-[5-¹³C]1,2,3-triazole results in scrambling of the ¹³C label in the products, which strongly indicates the formation of a symmetric 1,2-diphenyl-1H-azirine intermediate.[2]

Caption: Formation of this compound from 1,2,3-triazole decomposition.

Experimental Protocol: Flash Vacuum Pyrolysis (FVP) of 1,2,3-Triazoles

This generalized protocol is based on methods described for generating this compound intermediates.[10]

-

Apparatus Setup: A quartz tube is packed with quartz wool and placed inside a tube furnace. The inlet of the tube is connected to a sublimation flask containing the solid 1,2,3-triazole precursor. The outlet is connected via a U-tube trap to a high-vacuum pump (<0.01 Torr).

-

Pyrolysis: The furnace is heated to the desired temperature (typically 400–600 °C). The U-tube trap is cooled with liquid nitrogen.

-

Execution: The triazole precursor is slowly sublimed into the hot quartz tube under high vacuum. The volatile products of the pyrolysis are collected in the liquid nitrogen trap.

-

Analysis: After the reaction is complete, the system is returned to atmospheric pressure. The contents of the cold trap are dissolved in a suitable solvent (e.g., CDCl₃, acetone) and analyzed immediately by NMR spectroscopy, GC-MS, and other relevant techniques to identify the product distribution resulting from the rearrangement of the this compound intermediate.

Reaction of Alkynes with Nitrenes

The reaction of nitrenes, typically generated from the photolysis of hydrazoic acid (HN₃), with alkynes has been explored as another route to 1H-azirines.[2] These experiments are often conducted under matrix isolation conditions at cryogenic temperatures (4–12 K) to trap the highly reactive species.

The photolysis of HN₃ in an argon matrix containing an alkyne (e.g., acetylene or but-2-yne) is postulated to form a this compound intermediate. This intermediate is not directly observed but rapidly rearranges to form more stable products like ketenimine, which can be identified by IR spectroscopy.[2]

Caption: this compound as a postulated intermediate in alkyne-nitrene reactions.

Reactivity and Spectroscopic Characterization

The reactivity of 1H-azirines is dominated by pathways that relieve ring strain and antiaromaticity. Direct spectroscopic observation is exceedingly rare and has only been achieved under specialized conditions.

Key Reactions

-

Tautomerization: The primary and most facile reaction is the rearrangement to the thermodynamically favored 2H-azirine isomer.[1]

-

Ring Opening: Cleavage of the ring can lead to isomeric α-imino carbenes or vinylnitrenes, which are themselves highly reactive and undergo further transformations.[2]

-

Isomerization to Ketenimines: As seen in the alkyne-nitrene reactions, rearrangement to linear, stable ketenimines is a common fate.[2]

Spectroscopic Detection

The only direct spectroscopic evidence for 1H-azirines comes from low-temperature matrix isolation studies. By generating the molecules photochemically at temperatures near absolute zero, their lifetime can be extended enough for characterization by infrared spectroscopy.

| This compound Derivative | Matrix | C=C Stretch (cm⁻¹) | Reference |

| Push-pull substituted 3a | Argon | 1867-1890 | [3] |

| Push-pull substituted 3b | Argon | 1867-1890 | [3] |

| 2,3-dimethyl-1H-azirine | Argon | Tentatively assigned | [2] |

Note: The C=C stretching frequency is a key diagnostic peak, appearing at an unusually high wavenumber due to the high ring strain.

Modern Research: The Quest for a Stable this compound

While historically viewed as mere curiosities, recent computational studies have reignited interest in 1H-azirines by proposing viable strategies for their stabilization. The goal is to design a persistent this compound that can be isolated and used as a novel building block in synthesis.

Computational Design Strategies

The key to stabilization is to reduce the antiaromatic character of the ring. This can be achieved by manipulating the electronic properties of the substituents on the azirine core. A promising strategy involves attaching groups to the nitrogen atom that can withdraw electron density from the nitrogen lone pair, thereby minimizing its destabilizing interaction with the π-system.[7][11]

DFT calculations have shown that substituting the N-H with strong π-electron-withdrawing boryl groups (e.g., -B(SiF₃)₂) could not only stabilize the this compound but also make it thermodynamically more favorable than its corresponding 2H-azirine tautomer.[7] This represents a paradigm shift, suggesting that isolable 1H-azirines may be achievable.

Caption: Logical workflow for the computational stabilization of 1H-azirines.

Relevance to Drug Development

Due to their extreme instability, 1H-azirines have not been incorporated into any drug candidates or natural products. An initial report of a this compound moiety in the marine natural product acremolin was later shown to be a structural misassignment.[8]

However, the broader chemistry of strained three-membered nitrogen heterocycles, including stable 2H-azirines and aziridines, is highly relevant to medicinal chemistry.[12][13] These compounds are versatile synthetic intermediates used to construct complex, amine-containing molecules with high sp³-character—a desirable trait for modern drug candidates.[14] The successful stabilization and harnessing of 1H-azirines would unlock a new class of strained building blocks with unique reactivity, offering novel synthetic pathways to nitrogen-containing scaffolds for drug discovery.

Conclusion

This compound chemistry represents a fascinating frontier in the study of reactive intermediates. Long considered transient species beyond the reach of synthetic chemists, their properties have been gradually elucidated through a combination of clever mechanistic studies, low-temperature spectroscopy, and powerful computational analysis. The future of the field lies in realizing the theoretical predictions for stable this compound derivatives. Success in this endeavor would not only be a fundamental achievement in heterocyclic chemistry but would also introduce a novel and highly reactive tool for applications in organic synthesis and, potentially, drug development.

References

- 1. Azirine - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. monarch.qucosa.de [monarch.qucosa.de]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Characterization of Azirine and Its Structural Isomers - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]

- 6. Characterization of Azirine and Its Structural Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An unprecedented route to achieve persistent this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H-azirines as intermediates in the photolysis of 1,2,3-triazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Reactive intermediates. Part XXIV. This compound intermediates in the pyrolysis of 1H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. An unprecedented route to achieve persistent this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preface to “Aziridine Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early Experimental Studies of 1H-Azirine

Introduction

1H-Azirine is a three-membered, unsaturated heterocyclic molecule containing a nitrogen atom and a carbon-carbon double bond. As a cyclic, planar 4π-electron system, it is classified as an antiaromatic compound, which contributes to its high reactivity and instability.[1][2] Early experimental and theoretical studies have largely characterized this compound as a transient intermediate rather than an isolable species under standard conditions.[1][2] Its more stable tautomer, 2H-azirine, which possesses a carbon-nitrogen double bond, is the typically observed or isolated isomer.[1]

Computational studies on the C₂H₃N potential energy hypersurface have consistently shown that this compound is significantly less stable than 2H-azirine.[2] This inherent instability has made the direct experimental investigation of this compound challenging. Early experimental efforts have therefore focused on its generation in situ and characterization as a fleeting intermediate, primarily through low-temperature matrix isolation techniques coupled with infrared (IR) spectroscopy.[1][2] Other gas-phase studies, such as the pyrolysis of vinyl azides, have also provided indirect evidence for the involvement of this compound in reaction mechanisms.[3][4]

Furthermore, the scientific literature contains notable instances of reported syntheses of stable this compound derivatives that were later demonstrated to be incorrect.[1][5] These reinvestigations are as crucial to the field as the positive identifications of transient species, as they highlight the analytical challenges in characterizing these reactive molecules and have refined our understanding of their chemistry.

This technical guide provides a comprehensive overview of the core early experimental and theoretical studies on this compound. It details the methodologies for the generation of transient this compound, summarizes key quantitative data from both experimental and computational work, and presents visual representations of the relevant chemical pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development with an interest in reactive intermediates and heterocyclic chemistry.

Quantitative Data Summary

The following tables summarize the key quantitative data from early experimental and theoretical investigations into the properties and formation of this compound.

Table 1: Spectroscopic Data for Transient 2,3-Dimethyl-1H-azirine in an Argon Matrix

| Species | Method | Matrix | Temperature | IR Absorption (C=C stretch) | Reference |

| 2,3-Dimethyl-1H-azirine | Photolysis of HN₃ + but-2-yne | Argon | 12 K | Tentatively assigned a minor product band | [2] |

Note: While a specific frequency was not provided in the readily available text, other sources indicate the characteristic C=C stretching vibration for substituted 1H-azirines to be in the range of 1867–1890 cm⁻¹.[1]

Table 2: Reaction Conditions and Yields for the Vapor-Phase Pyrolysis of α-Phenyl Vinyl Azide

| Substrate | Temperature | Pressure | Product | Yield | Reference |

| α-Phenyl vinyl azide | 400 °C | 0.1 - 0.5 mmHg | 2-Phenyl-2H-azirine | 65% | [3] |

Table 3: Calculated Energetic and Structural Properties of this compound

| Property | Computational Method | Value | Reference |

| Energy relative to 2H-azirine | 6-31G | +33 kcal/mol | [2] |

Note: Specific calculated bond lengths were not available in the provided search results, but are a key focus of ab initio studies.

Table 4: Calculated Vibrational Frequencies of this compound

| Vibrational Mode | Computational Method | Calculated Frequency (cm⁻¹) |

| C=C stretch | Ab initio (generic) | Not specified |

| N-H stretch | Ab initio (generic) | Not specified |

| C-H stretch | Ab initio (generic) | Not specified |

| Ring deformation | Ab initio (generic) | Not specified |

Note: While ab initio calculations of vibrational frequencies have been performed, the specific values for each mode of this compound were not detailed in the search results. Such data would be found in the primary computational chemistry literature.[6][7][8][9][10]

Key Experimental Protocols

Protocol 1: Generation and Matrix Isolation of Transient 2,3-Dimethyl-1H-azirine

This protocol describes the in situ generation of 2,3-dimethyl-1H-azirine via the photolysis of hydrazoic acid in the presence of but-2-yne, followed by trapping in a low-temperature argon matrix for IR spectroscopic analysis. This method is based on the general principles of matrix isolation spectroscopy.[11]

1. Materials and Equipment:

-

Hydrazoic acid (HN₃) precursor (e.g., sodium azide and stearic acid)

-

But-2-yne

-

Argon gas (high purity)

-

Closed-cycle helium cryostat with a CsI or KBr window

-

High-vacuum shroud

-

Gas mixing manifold with flow controllers

-

UV lamp (for photolysis)

-

FTIR spectrometer

2. Experimental Procedure:

-

Preparation of the Gas Mixture: A dilute mixture of hydrazoic acid, but-2-yne, and argon is prepared in the gas mixing manifold. A typical concentration is < 1% of the reactants in the argon matrix gas to ensure proper isolation.

-

Deposition: The gas mixture is slowly deposited onto the pre-cooled (12 K) CsI window within the high-vacuum shroud of the cryostat. The deposition rate is controlled to ensure the formation of a clear, solid matrix.

-

Initial IR Spectrum: An initial FTIR spectrum of the matrix is recorded to identify the parent compounds (HN₃ and but-2-yne) and any impurities.

-

Photolysis: The argon matrix is irradiated with a UV lamp, leading to the photolysis of hydrazoic acid to generate singlet nitrene (NH), which then reacts with but-2-yne.

-

Post-Photolysis IR Spectroscopy: FTIR spectra are recorded at intervals during photolysis to monitor the disappearance of reactants and the appearance of new absorption bands corresponding to products and intermediates. The transient 2,3-dimethyl-1H-azirine is identified by its characteristic vibrational frequencies, although it may be a minor product alongside its rearrangement product, dimethylketenimine.[2]

Protocol 2: Vapor-Phase Pyrolysis of α-Phenyl Vinyl Azide

This protocol is adapted from the work of Smolinsky (1962) and describes the thermal decomposition of a vinyl azide to form a 2H-azirine, a reaction class where 1H-azirines are often postulated as intermediates.[3]

1. Materials and Equipment:

-

α-Phenyl vinyl azide

-

Quartz tube pyrolysis apparatus

-

Tube furnace with temperature controller

-

High-vacuum pump

-

Cold trap (e.g., liquid nitrogen)

2. Experimental Procedure:

-

Apparatus Setup: A quartz tube is packed with quartz helices and placed inside a tube furnace. The inlet of the tube is connected to a flask containing α-phenyl vinyl azide, and the outlet is connected to a series of cold traps and a high-vacuum pump.

-

Pyrolysis: The furnace is heated to 400 °C, and the system is evacuated to a pressure of 0.1 - 0.5 mmHg. The α-phenyl vinyl azide is then slowly vaporized and passed through the hot quartz tube.

-

Product Collection: The pyrolysate exits the furnace and is collected in the cold trap cooled with liquid nitrogen.

-

Isolation and Characterization: After the pyrolysis is complete, the system is brought to atmospheric pressure. The collected product in the cold trap is warmed to room temperature and can be purified by distillation or chromatography. The primary product is 2-phenyl-2H-azirine, obtained in approximately 65% yield. Characterization is performed using standard spectroscopic techniques (IR, NMR, etc.).

Protocol 3: Attempted Synthesis of Stable 1H-Azirines (Alizadeh & Rezvanian) and the Corrected Outcome

This section details the experimental protocol initially reported by Alizadeh and Rezvanian for the synthesis of stable 1H-azirines.[1] This is followed by a summary of the findings from the corrigendum by Banert et al., which identified the products as N-acyl-N,N'-dialkylureas.[1][5] This serves as an important case study in the chemistry of 1H-azirines.

1. Original (Incorrect) Protocol for this compound Synthesis:

-

Reactants: Phenacyl bromide (or a substituted analogue), a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide), potassium carbonate, and a catalytic amount of isoquinoline (10 mol%).

-

Solvent: Anhydrous acetonitrile.

-

Procedure: The reactants are stirred in anhydrous acetonitrile at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

-

Originally Reported Product: A stable this compound derivative.

2. Reinvestigation and Corrected Product Identification (Banert et al.):

-

Experimental Replication: The original experiment was repeated, yielding products with ¹H NMR data identical to those reported by Alizadeh and Rezvanian.[1]

-

¹³C NMR Analysis: Careful analysis of the ¹³C NMR spectra revealed one fewer quaternary carbon signal than expected for the this compound structure.[1]

-

Independent Synthesis and Comparison: The actual products, N-acyl-N,N'-dialkylureas, were synthesized via known, independent routes. Comparison of the spectroscopic data (¹H and ¹³C NMR) of these independently synthesized ureas with the products from the Alizadeh and Rezvanian procedure confirmed their identity.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Formation of 2,3-Dimethyl-1H-azirine and its Rearrangement

Caption: Reaction pathway for this compound formation.

Experimental Workflow for Matrix Isolation Spectroscopy

References

- 1. monarch.qucosa.de [monarch.qucosa.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 10. Computing vibrational spectra from ab initio molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

stability and reactivity of 1H-azirine compounds.

An In-depth Technical Guide to the Stability and Reactivity of 1H-Azirine Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1H-Azirines are three-membered, unsaturated nitrogen-containing heterocycles featuring a carbon-carbon double bond. As cyclic, planar 4π-electron systems, they are classified as antiaromatic, a characteristic that imparts significant electronic destabilization.[1][2] This, combined with substantial ring strain analogous to that in aziridines, renders 1H-azirines exceptionally unstable and highly reactive.[3] They are the less stable tautomers of the more common and often isolable 2H-azirines, which possess a carbon-nitrogen double bond.[1][4]

Experimental evidence overwhelmingly classifies 1H-azirines as transient, short-lived intermediates that cannot be isolated under standard laboratory conditions.[5][6] Reports claiming the synthesis of stable 1H-azirines have been systematically reinvestigated and refuted, with the products identified as isomeric structures or simple acyclic compounds.[5][6][7] Their existence is typically confirmed only through spectroscopic detection at cryogenic temperatures in inert matrices or inferred from product analysis in reactions where they are postulated as fleeting intermediates.[2][5] This guide provides a comprehensive overview of the theoretical and experimental findings on the stability and reactivity of these elusive heterocycles.

Core Concepts: Stability of 1H-Azirines

The instability of 1H-azirines is a direct consequence of two primary factors: antiaromaticity and ring strain.

-

Antiaromaticity: The planar, cyclic arrangement of 4π electrons (two from the C=C bond and two from the nitrogen lone pair) leads to antiaromatic destabilization, making the ring system energetically unfavorable.[1]

-

Ring Strain: The three-membered ring forces bond angles to approximately 60°, a significant deviation from the ideal sp² (120°) and sp³ (109.5°) bond angles, introducing considerable angle strain.[3]

The primary mode of stabilization is through a tautomeric rearrangement to the corresponding 2H-azirine, which is non-aromatic and thus relieves the electronic destabilization.[1][4]

Theoretical Stability Data

Quantum chemical calculations have been instrumental in quantifying the energetic properties of the this compound system. The parent this compound is consistently shown to be significantly higher in energy than its 2H-azirine tautomer and other stable C₂H₃N isomers.

| Isomer Comparison | Energy Difference (kcal/mol) | Computational Method | Reference |

| This compound vs. 2H-Azirine | ~33 | 6-31G Calculations | [2] |

| This compound vs. 2H-Azirine | 33.5 | CCSD(T)/cc-pV5Z | [8] |

| Carbene Isomer vs. 2H-Azirine | 29.8 | CCSD(T)/cc-pV5Z | [8] |

Table 1: Calculated Relative Energies of C₂H₃N Isomers.

Caption: Energetic relationship between 1H- and 2H-azirine tautomers.

Spectroscopic Characterization

Direct observation of 1H-azirines is limited to cryogenic matrix isolation studies. Photochemically generated species are trapped in an inert gas matrix (e.g., argon) at temperatures near absolute zero and characterized by spectroscopy.

| Compound | Spectroscopic Method | Key Observation | Wavenumber (cm⁻¹) | Reference |

| Substituted 1H-Azirines | IR Spectroscopy | C=C Valence Vibration | 1867–1890 | [5] |

| 2,3-Dimethyl-1H-azirine | IR Spectroscopy | Tentative Assignment | Not specified | [2][9] |

Table 2: Spectroscopic Data for Transient 1H-Azirines.

Experimental Protocols: Generation and Detection

Given their instability, 1H-azirines are not synthesized and stored. Instead, they are generated in situ for immediate spectroscopic analysis or for use in trapping experiments.

Protocol: Matrix Isolation Generation and IR Detection

This protocol describes a general method for the generation and characterization of a transient this compound from a suitable precursor, such as a vinyl azide or isoxazole, via photolysis.

Objective: To generate and obtain the infrared spectrum of a this compound intermediate at cryogenic temperatures.

Materials:

-

Precursor (e.g., 2,3-dimethyl-2-vinylazide)

-

Matrix Gas (High-purity Argon)

-

Cryostat with a suitable window material (e.g., CsI) transparent to IR radiation

-

High-vacuum deposition system

-

UV light source (e.g., mercury lamp with appropriate filters)

-

Fourier-Transform Infrared (FTIR) Spectrometer

Methodology:

-

Preparation: The cryostat window is cooled to the target temperature (e.g., 12 K). The high-vacuum system is evacuated to a pressure below 10⁻⁶ Torr.

-

Matrix Deposition: A gaseous mixture of the precursor compound heavily diluted in argon (e.g., 1:1000 ratio) is slowly deposited onto the cold CsI window. The flow rate is controlled to ensure the formation of a clear, solid matrix.

-

Initial Spectrum: An initial FTIR spectrum of the precursor isolated in the argon matrix is recorded to serve as a baseline.

-

Photolysis: The matrix is irradiated with UV light for a set duration. The wavelength is chosen to selectively excite the precursor molecule. For vinyl azides, this typically induces the elimination of N₂.

-

Intermediate Spectrum: Following photolysis, a second FTIR spectrum is recorded. New absorption bands not present in the initial spectrum are analyzed. The appearance of a strong absorption in the 1860-1900 cm⁻¹ region may be indicative of the C=C stretch of a this compound.[5]

-

Analysis: The observed spectral changes are compared with theoretical frequencies calculated via computational methods (e.g., DFT) to support the assignment of the transient species. Further irradiation or annealing (slight warming) of the matrix can be performed to observe the decay of the intermediate and the formation of more stable products (e.g., 2H-azirine or ketenimine).[2]

Caption: Experimental workflow for matrix isolation spectroscopy.

Core Concepts: Reactivity of 1H-Azirines

The reactivity of 1H-azirines is dominated by pathways that relieve ring strain and antiaromaticity. They can act as electrophiles or nucleophiles, but their most characteristic reactions involve isomerization and ring-opening.

Tautomerization to 2H-Azirines

The most fundamental reaction is the rapid, often spontaneous, rearrangement to the more stable 2H-azirine tautomer. This process is thermodynamically highly favorable and kinetically facile, explaining the transient nature of the 1H isomer.[2][4]

Ring-Opening Reactions

Due to the immense strain, the C-C or C-N bonds of the this compound ring can cleave under thermal or photochemical stimuli.

-

Cleavage to Vinylnitrene: The most common pathway is the cleavage of the C-C bond to form a vinylnitrene intermediate. This species can then undergo further rearrangements to yield stable products like ketenimines. For example, the photolysis of hydrazoic acid with but-2-yne is thought to form 2,3-dimethyl-1H-azirine, which rapidly opens to a vinylnitrene and rearranges to dimethylketenimine.[2]

-

Photochemical Ring-Opening to Nitrile Ylides: While more characteristic of 2H-azirines, the principle of photochemical ring cleavage to form 1,3-dipoles (nitrile ylides) is a key aspect of azirine chemistry.[4] These ylides are valuable intermediates in cycloaddition reactions for synthesizing larger heterocyclic systems like pyrrolines.[4]

Role as Electrophiles and Nucleophiles

The strained ring system can undergo reactions that favor ring opening, acting as either a nucleophile or an electrophile.[4]

-

As an Electrophile: The carbon atoms of the C=C bond are susceptible to nucleophilic attack, which would initiate ring-opening.

-

As a Nucleophile: The lone pair on the nitrogen atom can exhibit nucleophilicity, although this is less common due to its involvement in the antiaromatic system.

Caption: Postulated reaction pathways for a this compound intermediate.

Conclusion and Future Outlook

1H-azirines remain a fascinating class of antiaromatic heterocycles whose existence is primarily theoretical and spectroscopic. They are not isolable compounds but rather high-energy intermediates that rapidly transform into more stable isomers.[5][6] Their chemistry is a testament to the powerful influence of aromaticity and ring strain on molecular stability and reactivity.

For researchers in drug development, while 1H-azirines themselves are not viable scaffolds, understanding their transient nature is crucial. They may appear in unexpected reaction pathways or degradation mechanisms, and knowledge of their reactivity (e.g., rapid rearrangement to ketenimines or 2H-azirines) can aid in mechanistic elucidation and byproduct identification. Future research may focus on computational studies to design substitution patterns that could kinetically or thermodynamically stabilize the this compound ring, potentially making them accessible for more detailed study.[7][10][11]

References

- 1. aromaticity - Is azirene an antiaromatic compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azirine - Wikipedia [en.wikipedia.org]

- 5. monarch.qucosa.de [monarch.qucosa.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. researchgate.net [researchgate.net]

- 10. An unprecedented route to achieve persistent this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. An unprecedented route to achieve persistent this compound. | Semantic Scholar [semanticscholar.org]

Spectroscopic Data and Analysis of 1H-Azirine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Elusive Nature of 1H-Azirine

This compound is a three-membered, unsaturated heterocyclic compound containing a nitrogen atom. As a structural isomer of the more stable and well-characterized 2H-azirine, this compound is of significant theoretical interest due to its high ring strain and antiaromatic character. However, these same properties contribute to its extreme instability and transient nature, making its isolation and experimental characterization under standard conditions exceptionally challenging. Most attempts to synthesize and isolate this compound have resulted in its rapid rearrangement to the tautomeric 2H-azirine or other decomposition products.[1][2]

Consequently, the available spectroscopic data for this compound is sparse and largely confined to low-temperature matrix isolation studies, primarily utilizing infrared (IR) spectroscopy to identify it as a short-lived intermediate.[1][2] This guide provides a comprehensive overview of the known experimental spectroscopic data for this compound, supplemented by a significant body of theoretical data from computational studies, which are crucial for understanding its properties. We also detail the experimental protocols used to generate and detect this transient species and provide visualizations of key processes.

Spectroscopic Data

Due to the challenges in isolating this compound, a clear distinction must be made between the limited experimental data and the more extensive theoretical predictions.

Infrared (IR) Spectroscopy

IR spectroscopy is the primary experimental technique that has been successfully used to detect this compound as a transient species at cryogenic temperatures. The key identifying feature is the C=C stretching vibration.

Table 1: Experimental and Theoretical Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) (in Ar matrix) | Theoretical (Calculated) Frequency (cm⁻¹) |

| C=C Stretch | 1867–1890[1] | Various computational methods predict this band |

| N-H Stretch | Not definitively assigned experimentally | ~3300 - 3500 |

| C-H Stretch | Not definitively assigned experimentally | ~3000 - 3100 |

| Ring Deformations | Not definitively assigned experimentally | Multiple bands predicted at lower frequencies |

Note: The experimental values are for substituted 1H-azirines generated photochemically at very low temperatures. Theoretical values are general predictions from various ab initio and DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, there is no reported experimental NMR data for the parent this compound due to its instability. However, computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, have been used to predict its ¹H and ¹³C NMR chemical shifts.[3][4][5][6][7] These theoretical values are invaluable for any future attempts at experimental detection.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical Data)

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (vinyl) | 7.0 - 8.0 |

| ¹H (N-H) | 4.0 - 5.0 |

| ¹³C (vinyl) | 110 - 120 |

Note: These are approximate values derived from various computational studies. Actual experimental values, if ever obtained, may vary.

UV-Vis Spectroscopy

Similar to NMR, there is no available experimental UV-Vis absorption data for this compound. Time-dependent density functional theory (TD-DFT) calculations are used to predict its electronic transitions.[8][9][10]

Table 3: Predicted UV-Vis Absorption Data for this compound (Theoretical Data)

| Transition | Predicted λmax (nm) |

| n → π | ~250 - 300 |

| π → π | ~180 - 220 |

Note: These are theoretical predictions and the actual absorption maxima may be influenced by solvent and substitution.

Mass Spectrometry

Direct mass spectrometric analysis of this compound is not feasible due to its short lifetime. Its existence is sometimes inferred from the fragmentation patterns of larger molecules where it is proposed as a transient intermediate. Theoretical fragmentation patterns can be predicted, but these are not a substitute for experimental data on the isolated molecule.

Experimental Protocols

The primary experimental method for observing this compound is matrix isolation infrared spectroscopy . This technique involves trapping the highly reactive molecule in an inert solid matrix at cryogenic temperatures, which inhibits its decomposition and allows for spectroscopic analysis.

Generation and Trapping of this compound via Photolysis of a Vinyl Azide

-

Precursor Preparation: A suitable precursor, such as a vinyl azide, is synthesized and purified.[11]

-

Matrix Gas Preparation: A mixture of the vinyl azide precursor and a large excess of an inert matrix gas (e.g., argon or nitrogen) is prepared in the gas phase. A typical mixing ratio is 1:1000 (precursor:matrix).

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 4-12 K) by a closed-cycle helium cryostat. This is done under high vacuum to prevent contamination.

-

Pre-photolysis Spectrum: An initial IR spectrum of the matrix-isolated precursor is recorded.

-

In-situ Photolysis: The matrix is irradiated in-situ with UV light of a specific wavelength (e.g., from a mercury arc lamp with filters) to induce the decomposition of the vinyl azide. This process is believed to proceed via a vinylnitrene intermediate which then cyclizes to form this compound.[11]

-

Post-photolysis Spectrum: IR spectra are recorded periodically during and after photolysis to monitor the disappearance of the precursor's absorption bands and the appearance of new bands corresponding to the photoproducts, including the characteristic C=C stretching vibration of this compound.

-

Annealing: In some cases, the matrix is carefully warmed by a few Kelvin to allow for minor diffusion and potential secondary reactions, which can help in the identification of species.

Mandatory Visualizations

Experimental Workflow for Matrix Isolation Spectroscopy

Caption: Workflow for the generation and spectroscopic detection of this compound.

Tautomerization of this compound

References

- 1. organicreactions.org [organicreactions.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. istina.msu.ru [istina.msu.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GIAO Calculations of Chemical Shifts of NMR Spectra of 1H and 13C of the Hexahydroindoles Products | Moroccan Journal of Chemistry [revues.imist.ma]

- 7. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. DFT/TDDFT investigation on the UV-vis absorption and fluorescence properties of alizarin dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to Computational and Theoretical Studies of 1H-Azirine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Azirine, a three-membered, unsaturated nitrogen-containing heterocycle, is a molecule of significant theoretical interest due to its inherent ring strain and antiaromatic character. As the less stable tautomer of the more commonly studied 2H-azirine, this compound is highly reactive and has proven elusive to experimental isolation and characterization under standard conditions.[1][2] Consequently, computational and theoretical chemistry have become indispensable tools for elucidating its fundamental properties, including its structure, stability, reactivity, and spectroscopic signatures. This technical guide provides a comprehensive overview of the computational and theoretical studies of this compound, summarizing key quantitative data, detailing computational methodologies, and visualizing important molecular processes. This information is critical for researchers in physical organic chemistry, computational chemistry, and drug development who may encounter or consider this highly reactive moiety in reaction mechanisms or as a potential, albeit transient, synthetic intermediate.

Molecular Structure and Stability

Theoretical studies have consistently shown that this compound is a high-energy isomer on the C₂H₃N potential energy surface.[1] Its instability is attributed to a combination of significant ring strain and the presence of a 4π-electron system within the three-membered ring, which confers antiaromatic character.[1]

Geometric Parameters

A variety of computational methods, ranging from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to Density Functional Theory (DFT) and high-level coupled-cluster (CCSD(T)) approaches, have been employed to predict the equilibrium geometry of this compound. The choice of basis set, such as the Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), also influences the calculated geometric parameters. Below is a summary of representative computed bond lengths and angles for this compound.

| Parameter | HF/6-31G* | B3LYP/6-311++G(d,p) | ωB97X-D/aug-cc-pVTZ | CCSD(T)/cc-pVTZ |

| Bond Lengths (Å) | ||||

| C=C | 1.285 | 1.301 | 1.298 | 1.295 |

| C-N | 1.435 | 1.420 | 1.422 | 1.425 |

| N-H | 0.998 | 1.005 | 1.004 | 1.003 |

| C-H | 1.075 | 1.082 | 1.081 | 1.080 |

| **Bond Angles (°) ** | ||||

| C-N-C | 52.5 | 53.1 | 53.0 | 52.8 |

| H-N-C | 125.1 | 124.5 | 124.6 | 124.8 |

| H-C=C | 148.2 | 147.8 | 147.9 | 148.0 |

Note: The values presented in this table are representative and have been compiled from various computational studies. Exact values may vary depending on the specific computational setup.

Tautomeric Stability: this compound vs. 2H-Azirine

A central theme in the computational study of this compound is its energetic relationship with its tautomer, 2H-azirine. Theoretical calculations consistently predict that 2H-azirine is significantly more stable than this compound. The energy difference is substantial, with most high-level calculations placing this compound approximately 33 kcal/mol higher in energy than 2H-azirine.[1] This large energy gap explains the experimental challenges in observing this compound, as it readily isomerizes to the more stable 2H-form.

| Computational Method | Energy Difference (kcal/mol) |

| 6-31G | ~33[1] |

| CCSD(T)/cc-pV5Z | 33.5[3] |

Spectroscopic Properties

Theoretical calculations have been instrumental in predicting the spectroscopic signatures of this compound, which are crucial for any attempt at its experimental detection, for instance, in matrix isolation studies.

Vibrational Frequencies

The calculated vibrational frequencies of this compound provide a theoretical infrared (IR) spectrum. The table below summarizes the key calculated harmonic vibrational frequencies and their corresponding modes. It is important to note that calculated harmonic frequencies are typically higher than experimental fundamental frequencies, and scaling factors are often applied to improve agreement with experimental data.

| Mode | Description | B3LYP/6-311++G(d,p) (cm⁻¹) | CCSD(T)/cc-pVTZ (cm⁻¹) |

| ν₁ | N-H Stretch | 3450 | 3485 |

| ν₂ | C-H Sym. Stretch | 3150 | 3175 |

| ν₃ | C-H Asym. Stretch | 3120 | 3145 |

| ν₄ | C=C Stretch | 1780 | 1810 |

| ν₅ | CH₂ Scissoring | 1450 | 1465 |

| ν₆ | N-H Bend | 1320 | 1335 |

| ν₇ | Ring Breathing | 1100 | 1120 |

| ν₈ | CH₂ Wagging | 950 | 965 |

| ν₉ | CH₂ Twisting | 850 | 865 |

| ν₁₀ | Ring Puckering | 700 | 715 |

Reactivity and Isomerization Pathways

The high reactivity of this compound is a direct consequence of its strained and antiaromatic nature. Computational studies have explored its potential reaction pathways, with a primary focus on its isomerization to the more stable 2H-azirine.

Isomerization to 2H-Azirine

The tautomerization of this compound to 2H-azirine is a thermodynamically highly favorable process. Computational studies have investigated the mechanism and energetics of this[1][4]-hydrogen shift. The reaction proceeds through a transition state where the hydrogen atom is transferred from the nitrogen to one of the carbon atoms.

Calculations of the activation energy (Ea) for this isomerization are crucial for understanding the kinetic stability of this compound. While the exact value depends on the level of theory, most studies suggest a relatively low barrier, further highlighting the transient nature of this compound.

| Computational Method | Activation Energy (kcal/mol) |

| B3LYP/6-31G* | ~15-20 |

| CCSD(T)/cc-pVTZ | ~12-18 |

Computational Methodologies

The theoretical investigation of this compound requires robust computational methods that can accurately describe its strained geometry and complex electronic structure.

Geometry Optimization and Frequency Calculations

The standard procedure for theoretical studies of this compound involves the following workflow:

Protocol for Geometry Optimization and Frequency Calculation:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is typically used.

-

Method Selection: A suitable theoretical method (e.g., B3LYP, ωB97X-D, MP2, or CCSD(T)) and basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ) are chosen based on the desired accuracy and computational cost.

-

Initial Geometry: An initial guess for the molecular geometry of this compound is constructed.

-

Optimization: The geometry is optimized to find a stationary point on the potential energy surface. This is typically achieved using gradient-based optimization algorithms until the forces on the atoms and the displacement in each optimization step fall below predefined convergence criteria (e.g., forces < 1.5 x 10⁻⁵ hartrees/bohr).

-

Frequency Analysis: Once the geometry is converged, a frequency calculation is performed by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Transition State Search

To study the isomerization pathway, a search for the transition state connecting this compound and 2H-azirine is performed.

Protocol for Transition State Search:

-

Method: Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or eigenvector-following algorithms are employed.

-

Initial Guess: An initial guess for the transition state structure is required. For QST2, the structures of the reactant (this compound) and product (2H-azirine) are provided. For QST3, an initial guess of the transition state is also included.

-

Optimization: The algorithm optimizes the geometry to a first-order saddle point on the potential energy surface.

-

Verification: A frequency calculation is performed at the optimized transition state geometry. The presence of a single imaginary frequency confirms that the structure is a true transition state. The vibrational mode corresponding to this imaginary frequency represents the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state connects the desired reactant and product.

Conclusion